Abiraterone-d4 is derived from abiraterone acetate, which is a synthetic steroidal compound classified as a selective inhibitor of androgen biosynthesis. It is utilized in clinical settings for its effectiveness in lowering testosterone levels, thereby inhibiting the growth of prostate cancer cells that rely on androgens for proliferation. Abiraterone-d4 serves as an internal standard in analytical chemistry due to its structural similarity to abiraterone, allowing for precise quantification in mass spectrometry analyses.
The synthesis of abiraterone-d4 involves the incorporation of deuterium atoms into the abiraterone molecule. This is typically achieved through chemical reactions that introduce deuterated reagents during the synthesis process. The specific steps may include:
The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the incorporation of deuterium and the integrity of the compound.
Abiraterone-d4 retains the core structure of abiraterone, which includes a steroid backbone with specific functional groups that confer its pharmacological properties. The molecular formula for abiraterone is C21H28N2O2, while for abiraterone-d4, it is C21H24D4N2O2.
Key structural features include:
Abiraterone-d4 undergoes similar metabolic pathways as its parent compound, abiraterone. Key reactions include:
The use of mass spectrometry allows researchers to track these transformations effectively due to the unique mass signature imparted by the deuterium labeling.
Abiraterone-d4 functions by inhibiting cytochrome P450 17A1, an enzyme critical for androgen biosynthesis. By blocking this enzyme, it reduces levels of testosterone and other adrenal steroids, leading to decreased stimulation of prostate cancer cells. The presence of deuterium does not alter this mechanism but aids in pharmacokinetic studies by providing a means to distinguish between endogenous and administered drug levels.
Abiraterone-d4 exhibits similar physical properties to abiraterone but with distinct mass characteristics due to deuterium substitution:
Abiraterone-d4 is primarily utilized in research settings for:
Abiraterone-d4 is synthesized through site-specific deuteration at the pyridinyl ring positions of the parent compound abiraterone. This process employs deuterium exchange reactions under controlled catalytic conditions, typically using deuterated solvents (e.g., D₂O) and transition metal catalysts. The most common synthetic route involves:
The synthesis requires stringent anhydrous and oxygen-free conditions to prevent isotopic dilution or oxidation. Post-synthesis purification typically employs preparative HPLC or column chromatography to achieve chemical and isotopic purity exceeding 98% [3] [7]. Final characterization confirms the incorporation of four deuterium atoms at the specified ring positions without affecting the steroidal core's integrity.
Table 1: Synthetic Routes for Abiraterone-d4 Preparation
Method | Deuterium Source | Catalyst | Reaction Conditions | Key Advantages |
---|---|---|---|---|
Catalytic H/D Exchange | D₂O | Pd/C | 100°C, 24h | Direct modification of parent compound |
Deuterated Precursor | C₅HD₄NCO₂H | None | Multi-step synthesis | Position-specific deuteration control |
Structural confirmation of abiraterone-d4 relies on advanced spectroscopic techniques:
These techniques collectively verify the structural integrity of the steroid nucleus and the specific deuteration pattern in the heteroaromatic ring, ensuring the compound’s suitability as an internal standard.
Abiraterone-d4 is designed to mirror the physicochemical behavior of its non-deuterated counterpart while enabling analytical differentiation:
Table 2: Comparative Properties of Abiraterone and Abiraterone-d4
Property | Abiraterone | Abiraterone-d4 | Analytical Impact |
---|---|---|---|
Molecular Weight | 349.48 g/mol | 353.53 g/mol | +4 Da mass shift enables MS distinction |
Major MS Transition (MS/MS) | 350 → 156 | 354 → 160 | Eliminates cross-talk in quantification |
Plasma Stability (4°C) | ≤24 hours | ≤24 hours | Requires identical handling protocols |
Glass Adsorption | Significant | Significant | Mandates polypropylene labware |
Metabolic Conversion to D4A | Yes (via 3β-HSD1) | Yes (kinetically similar) | Accurate tracking of parent drug fate |
This comprehensive characterization confirms that abiraterone-d4 serves as an optimal internal standard for abiraterone quantification, while its judicious application accounts for minor kinetic isotope effects in metabolic studies.
Table 3: Abiraterone-d4 Reference Information
Property | Specification |
---|---|
Chemical Name | (3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl-d4)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Synonyms | CB-7598-d4; Abiraterone-d4 |
CAS Number | 2122245-62-7 |
Molecular Formula | C₂₄H₂₇D₄NO |
Exact Mass | 353.53 g/mol |
Isotopic Purity | ≥98% (by LC-MS) |
Primary Applications | Internal standard for LC-MS/MS quantification of abiraterone and metabolites in biological matrices |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5